3,6-Bis(hydroxymethyl)durene
Overview
Description
3,6-Bis(hydroxymethyl)durene, also known as 1,4-Bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of durene (1,2,4,5-tetramethylbenzene) and features two hydroxymethyl groups attached to the benzene ring. This compound is known for its solid-state at room temperature and its white to light yellow crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Bis(hydroxymethyl)durene can be synthesized through various methods. One common approach involves the reaction of durene with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formaldehyde acting as a source of the hydroxymethyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(hydroxymethyl)durene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3,6-bis(carboxymethyl)durene.
Reduction: Formation of this compound alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Bis(hydroxymethyl)durene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical intermediate in various biological processes.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which 3,6-Bis(hydroxymethyl)durene exerts its effects depends on its specific application. In chemical reactions, the hydroxymethyl groups act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
1,4-Bis(hydroxymethyl)benzene: Lacks the methyl groups present in 3,6-Bis(hydroxymethyl)durene.
2,3,5,6-Tetramethylbenzene: Does not contain hydroxymethyl groups.
1,2,4,5-Tetramethylbenzene (Durene): The parent compound without hydroxymethyl groups.
Uniqueness: this compound is unique due to the presence of both hydroxymethyl and tetramethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2,3,5,6-tetramethylphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h13-14H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOOHBQJRVMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CO)C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226189 | |
Record name | Hexamethylbenzene-alpha1,alpha4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7522-62-5 | |
Record name | 2,3,5,6-Tetramethyl-1,4-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7522-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylbenzene-alpha1,alpha4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007522625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7522-62-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexamethylbenzene-alpha1,alpha4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylbenzene-α1,α4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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